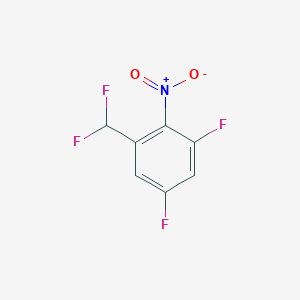

3,5-Difluoro-2-nitrobenzodifluoride

Beschreibung

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUDDIJFYIEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Structural and Spectroscopic Elucidation of 5-Fluoro-2-nitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the absence of publicly available experimental data for the structural isomer 3,5-Difluoro-2-nitrobenzotrifluoride, this document focuses on its well-characterized analogue. We will delve into the nuanced interplay of its substituent groups, which significantly influence its molecular geometry and electronic environment. This guide will cover the theoretical and practical aspects of its crystal structure and detailed Nuclear Magnetic Resonance (NMR) characterization. The methodologies presented herein are designed to serve as a robust reference for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are a cornerstone in modern synthetic chemistry, offering a unique combination of properties that are highly sought after in the development of bioactive molecules. The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. Simultaneously, the nitro (-NO2) group serves as a versatile synthetic handle, most commonly for reduction to an amine, which opens up a plethora of further derivatization possibilities.

5-Fluoro-2-nitrobenzotrifluoride (IUPAC name: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene) is a prime example of this class of compounds.[1] Its strategic substitution pattern makes it a valuable precursor for a range of complex organic molecules. A thorough understanding of its three-dimensional structure and its behavior in solution, as revealed by NMR spectroscopy, is paramount for its effective utilization in rational drug design and synthesis.

Molecular Structure and Crystallography

The trifluoromethyl group, being the largest substituent, will exert significant steric hindrance, influencing the orientation of the adjacent nitro group. The nitro group is expected to be twisted out of the plane of the benzene ring to alleviate this steric strain. This torsion angle is a critical parameter that affects the molecule's conjugation and intermolecular interactions. The fluorine atom, while smaller, contributes to the overall electronic landscape of the molecule through its inductive electron-withdrawing effect.

Table 1: Predicted Crystallographic and Molecular Parameters for 5-Fluoro-2-nitrobenzotrifluoride

| Parameter | Predicted Value/Type | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes, allowing for efficient packing. |

| Space Group | P2₁/c or Pbca | These space groups are frequently observed for non-chiral organic molecules. |

| C-NO₂ Bond Length | ~1.47 Å | Typical for nitroarenes, indicating a single bond with some double bond character due to resonance. |

| N-O Bond Lengths | ~1.22 Å | Characteristic of the nitro group, suggesting delocalization of the negative charge between the two oxygen atoms. |

| C-CF₃ Bond Length | ~1.50 Å | Standard bond length for a C(sp²)-C(sp³) bond involving a trifluoromethyl group. |

| C-F (ring) Bond Length | ~1.35 Å | Shorter than a C-H bond due to the electronegativity of fluorine. |

| Dihedral Angle (Ring-NO₂) | 15-45° | The nitro group is expected to be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent -CF₃ group. |

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to obtain experimental crystallographic data, the following protocol outlines the key steps for crystal growth and analysis.

-

Crystal Growth:

-

Dissolve 5-Fluoro-2-nitrobenzotrifluoride in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).

-

Employ slow evaporation of the solvent at room temperature in a loosely covered vial.

-

Alternatively, vapor diffusion of a poor solvent (e.g., hexane) into a solution of the compound in a good solvent (e.g., dichloromethane) can yield high-quality single crystals.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data using appropriate software for integration and scaling.

-

Solve the structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

NMR Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-Fluoro-2-nitrobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Fluoro-2-nitrobenzotrifluoride is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro, fluoro, and trifluoromethyl groups.

Table 2: Predicted ¹H NMR Data for 5-Fluoro-2-nitrobenzotrifluoride (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 8.0 - 8.2 | dd | ³J(H-H) ≈ 9, ⁴J(H-F) ≈ 4-5 |

| H-4 | ~ 7.4 - 7.6 | ddd | ³J(H-H) ≈ 9, ³J(H-F) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

| H-6 | ~ 7.8 - 8.0 | dd | ³J(H-F) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative substituents will be significantly deshielded.

Table 3: Predicted ¹³C NMR Data for 5-Fluoro-2-nitrobenzotrifluoride (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~ 125 - 130 | q |

| C-2 | ~ 145 - 150 | s |

| C-3 | ~ 128 - 132 | d |

| C-4 | ~ 118 - 122 | d |

| C-5 | ~ 160 - 165 | d |

| C-6 | ~ 120 - 125 | d |

| -CF₃ | ~ 120 - 125 | q |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[2][3][4][5] For 5-Fluoro-2-nitrobenzotrifluoride, two distinct signals are expected: one for the fluorine atom on the ring and one for the trifluoromethyl group.

Table 4: Predicted ¹⁹F NMR Data for 5-Fluoro-2-nitrobenzotrifluoride (in CDCl₃, referenced to CFCl₃)

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-F | -105 to -115 | m | ³J(F-H), ⁴J(F-H), ⁵J(F-F) |

| -CF₃ | -60 to -65 | d | ⁵J(F-F) ≈ 5-10 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 5-Fluoro-2-nitrobenzotrifluoride in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H, ¹³C, and ¹⁹F spectra at room temperature.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.

-

For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

-

Visualization of Molecular Structure and Workflow

Caption: Molecular graph of 5-Fluoro-2-nitrobenzotrifluoride.

Caption: General workflow for NMR characterization.

Conclusion

This technical guide has provided a detailed overview of the structural and spectroscopic characterization of 5-Fluoro-2-nitrobenzotrifluoride. While experimental crystallographic data is not currently in the public domain, a predictive model of its solid-state structure has been discussed based on established chemical principles. The comprehensive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra offers a robust framework for its identification and characterization in solution. The methodologies and data presented herein are intended to empower researchers in their synthetic endeavors and contribute to the rational design of novel molecules with potential applications in medicine and materials science.

References

-

PubChem. 5-Fluoro-2-nitrobenzotrifluoride. National Center for Biotechnology Information. [Link][1]

-

ResearchGate. Crystallographic data and selected experimental details for structures... [Link][6]

-

Beilstein Journal of Organic Chemistry. 19F NMR as a tool in chemical biology. [Link][3]

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link][4]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][5]

Sources

- 1. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]

- 4. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

DFT Computational Study of 3,5-Difluoro-2-nitrobenzotrifluoride Molecular Orbitals

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded methodology for conducting a Density Functional Theory (DFT) computational study on the molecular orbitals of 3,5-Difluoro-2-nitrobenzotrifluoride. It is designed for researchers, chemists, and drug development professionals who leverage computational tools to predict and understand molecular properties.

Strategic Imperative: Why a DFT Study of This Molecule?

The molecule at the core of this guide, 3,5-Difluoro-2-nitrobenzotrifluoride, is a highly functionalized aromatic system. The benzene ring is substituted with three distinct electron-withdrawing groups: two fluorine atoms, a nitro group (-NO2), and a trifluoromethyl group (-CF3). Such compounds are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of these groups dramatically influences the electronic structure of the benzene ring, often leading to unique reactivity, stability, and intermolecular interaction profiles.[1]

A computational study using Density Functional Theory (DFT) is the most effective and accessible modern method to probe these electronic characteristics.[2] By calculating and visualizing the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can derive critical insights into the molecule's electrophilic and nucleophilic sites, its kinetic stability, and its electronic excitation properties.[3][4] The energy difference between these orbitals, the HOMO-LUMO gap, is a fundamental descriptor of chemical reactivity and is crucial for designing novel molecules with desired electronic properties.[5][6]

This guide moves beyond a simple recitation of steps, explaining the causal logic behind each methodological choice to ensure a robust, reliable, and scientifically valid computational analysis.

Foundational Theory: The Pillars of the Computational Approach

A successful DFT study is built on an informed selection of theoretical parameters. The choices of the functional and the basis set are not arbitrary; they are critical decisions that dictate the accuracy and cost of the computation.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational efficiency.[2] It is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the study of significantly larger and more complex molecules than traditional ab initio methods.

The Functional: Approximating the Exchange-Correlation Energy

The exact form of the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation, is unknown. Therefore, we must use approximations. For a molecule like 3,5-Difluoro-2-nitrobenzotrifluoride, which contains halogens and a nitro group, a hybrid functional is the preferred choice.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Rationale: B3LYP is arguably the most widely used and extensively validated hybrid functional. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic molecules.[7][8][9] It has consistently demonstrated reliability in predicting geometries and electronic properties for halogenated and nitroaromatic compounds.[8][10]

-

The Basis Set: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation. For molecules containing electronegative atoms like fluorine and oxygen, and for an accurate description of electron distribution, a flexible basis set with both polarization and diffuse functions is essential.

-

Recommended Basis Set: 6-311++G(d,p)

-

Rationale:

-

Triple-Zeta (6-311): This indicates that three separate functions are used to describe each valence orbital, providing a high degree of flexibility and accuracy.[11]

-

Diffuse Functions (++): The "++" signifies the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately modeling the spatial extent of electron density, which is important for anions, excited states, and systems with lone pairs, such as the nitro group and fluorine atoms in our molecule.[11]

-

Polarization Functions (d,p): The "(d,p)" adds d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbital shapes in the molecular environment, which is critical for describing chemical bonds accurately.[11] Studies on similar halogen-substituted nitroaromatics have successfully employed this basis set.[8]

-

-

Experimental Protocol: A Self-Validating Computational Workflow

This section details the step-by-step methodology for the DFT analysis. The workflow is designed to be self-validating, with checkpoints to ensure the integrity of the results.

Workflow Overview

Caption: End-to-end DFT computational workflow.

Step 1: Molecular Structure Generation

-

Construct the Molecule: Using a molecular editor such as the open-source program Avogadro, build the 3D structure of 3,5-Difluoro-2-nitrobenzotrifluoride.

-

Pre-optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more computationally expensive DFT calculation.

-

Export Coordinates: Save the atomic coordinates in a format that can be read by your chosen quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Software and Input File Preparation

A variety of quantum chemistry software packages can perform these calculations, including Gaussian, ORCA, GAMESS, and Psi4.[12][13][14] ORCA is a powerful and popular choice that is free for academic use.

Example ORCA Input File (dft_study.inp):

-

Causality: The Opt Freq keywords instruct the software to first perform a geometry optimization to find the lowest energy structure, and then immediately follow it with a frequency calculation at that optimized geometry. This is a crucial validation step.

Step 3: Execution and Validation

-

Run the Calculation: Execute the ORCA calculation from the command line: orca dft_study.inp > dft_study.out

-

Confirm True Minimum: After the calculation completes, inspect the output file (dft_study.out) for the results of the frequency analysis. A true energy minimum is confirmed if no imaginary frequencies are reported. An imaginary frequency would indicate a transition state, and the initial geometry would need to be adjusted.

Step 4: Data Extraction and Analysis

The primary quantitative data can be extracted from the output file.

-

Orbital Energies: Search the output file for "ORBITAL ENERGIES". The highest energy value among the occupied orbitals is the HOMO energy, and the lowest energy value among the unoccupied (virtual) orbitals is the LUMO energy.

-

Total Energy & Dipole Moment: Locate the final single point energy and the total dipole moment in the output.

Data Presentation and Interpretation

Quantitative Data Summary

The extracted data should be organized into a clear table for analysis and reporting.

| Parameter | Predicted Value | Unit | Significance |

| Total Electronic Energy | Value from output | Hartrees | Overall molecular stability |

| HOMO Energy | Value from output | eV | Correlates with ionization potential; electron-donating ability |

| LUMO Energy | Value from output | eV | Correlates with electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | LUMO - HOMO | eV | Indicator of kinetic stability and chemical reactivity[6] |

| Dipole Moment | Value from output | Debye | Measures molecular polarity and influences intermolecular forces |

Visualization of Molecular Orbitals

Visualizing the frontier orbitals is essential for a qualitative understanding of reactivity. Use a visualization program like Avogadro or Chemcraft to read the output files (e.g., .gbw or .log files) and generate plots of the HOMO and LUMO.[12]

-

HOMO Interpretation: The HOMO represents the region from which an electron is most likely to be donated. In this molecule, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the nitro group, but reduced density near the highly electronegative CF3 group.

-

LUMO Interpretation: The LUMO represents the region most likely to accept an electron. Due to the powerful electron-withdrawing nature of the -NO2 and -CF3 groups, the LUMO will likely be delocalized across the aromatic ring but with significant density concentrated on the nitro group and the carbon atom attached to the trifluoromethyl group. This indicates these are the primary sites for nucleophilic attack.

Caption: Relationship between Frontier Molecular Orbitals.

Conclusion: From Data to Insight

This technical guide outlines a robust and scientifically defensible workflow for the DFT analysis of 3,5-Difluoro-2-nitrobenzotrifluoride. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's electronic properties. The analysis of the HOMO, LUMO, and the HOMO-LUMO gap provides invaluable, actionable insights into chemical reactivity, stability, and potential applications in drug design and materials science. The self-validating nature of the protocol, particularly the mandatory frequency calculation, ensures the trustworthiness and integrity of the generated data.

References

-

Matlantis. (2025, July 31). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

-

Mboula, F. M., Ngnie, P. G., Nkungli, N. K., & Ndjaka, J. M. B. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PLoS ONE, 17(8), e0272051. [Link]

-

Rana, M., Lakhera, S., & Gusain, D. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Journal of the Iranian Chemical Society, 20, 2221–2234. [Link]

-

Al-Otaibi, J. S., & El-Azhary, A. A. (2015). Structural Properties, Density Functional Theory (DFT), Natural Bond Orbital and Energy Calculations for the Fluorous compound: C18H10F11BrN4O. Fluorine notes, 4(101). [Link]

-

Stack Exchange. (2020, September 15). density functional theory - DFT software package for a beginner? Computational Science Stack Exchange. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzonitrile. PubChem. Retrieved March 12, 2024, from [Link]

-

Kumar, A., & Singh, A. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT, 3(4). [Link]

-

Mutter, S. T., & Obenchain, D. A. (2019). π-Hole Interactions with Various Nitro Compounds Relevant for Medicine: DFT Calculations and Surveys of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). ACS Omega, 4(5), 8354–8361. [Link]

-

Hagar, M., Osman, H., & Alaasar, M. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Materials, 16(12), 4304. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews, 103(5), 1793–1873. [Link]

-

Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 415–454. [Link]

-

Reddit. (2022, June 15). Best open-source DFT software for beginners? r/comp_chem. [Link]

-

Fershtat, L. L., & Makhova, N. N. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(18), 5642. [Link]

-

Kącka-Zych, A. (2016). A DFT computational study on molecular mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Journal of Molecular Modeling, 23(1), 13. [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved March 12, 2024, from [Link]

-

Jabeen, I., & Liu, J. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(16), 10037–10046. [Link]

-

Dhifaoui, A., Guesmi, H., & Nicolai, J. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research, 9(4), 701-713. [Link]

-

Kover, E., & Angyal, S. J. (2009). Evaluation of Density Functionals and Basis Sets for Carbohydrates. Journal of Chemical Theory and Computation, 5(4), 933–942. [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

The Molecular Sciences Software Institute. (2024, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. [Link]

-

Yildiz, E., & Tamer, Ö. (2021). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science, 10(2), 1836-1842. [Link]

-

Barnard, A. S. (2020). What's the gap? A possible strategy for advancing theory, and an appeal for experimental structure data to drive that advance. RSC Advances, 10(63), 38459–38467. [Link]

-

IntuitionLabs.ai. (2026, February 20). A Technical Overview of Molecular Simulation Software. [Link]

-

Balachandran, V., & Natarajan, A. (2015). QUANTUM CHEMICAL INVESTIGATIONS ON BENZENE DERIVATIVE: A DFT STUDY. Rasayan Journal of Chemistry, 8(1), 1-8. [Link]

-

Murugesan, P., & Ramakrishnan, V. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 6(1), 1-15. [Link]

-

Zech, A., & Ochsenfeld, C. (2025). Density Functional Theory for Molecular and Periodic Systems in TURBOMOLE. The Journal of Physical Chemistry A. [Link]

-

Ganesan, D., & Vennila, G. (2020). Computational study of electron transport in halogen incorporated diindenotetracene compounds: crystal structure, charge transport and optoelectronic properties. Physical Chemistry Chemical Physics, 22(34), 19166-19177. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db-thueringen.de [db-thueringen.de]

- 3. physchemres.org [physchemres.org]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. irjweb.com [irjweb.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uou.ac.in [uou.ac.in]

- 9. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. m.youtube.com [m.youtube.com]

- 12. matlantis.com [matlantis.com]

- 13. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 14. intuitionlabs.ai [intuitionlabs.ai]

The Electron-Withdrawing Dynamics of the Difluoromethyl Group: A Case Study on 3,5-Difluoro-2-nitrobenzodifluoride

Executive Summary

The strategic incorporation of fluorinated motifs is a foundational pillar in modern drug design and materials science. Among these, the difluoromethyl (–CF₂H) group occupies a unique physicochemical niche. This whitepaper provides an in-depth technical analysis of the electron-withdrawing effects of the –CF₂H group, utilizing 3,5-difluoro-2-nitrobenzodifluoride (systematically, 1-(difluoromethyl)-3,5-difluoro-2-nitrobenzene) as a highly electron-deficient model scaffold. By dissecting the synergistic electronic interactions, quantitative Hammett parameters, and validated experimental workflows, this guide equips researchers with the mechanistic insights required to leverage –CF₂H in complex molecular architectures.

The Difluoromethyl (–CF₂H) Group in Modern Chemistry

Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (–CF₃) group, the –CF₂H moiety offers a more balanced electronic profile. The polarization of its C–H bond by the two adjacent highly electronegative fluorine atoms allows the –CF₂H group to function as a lipophilic hydrogen-bond donor[1]. This property makes it an excellent bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, often improving a molecule's metabolic stability and cell membrane permeability without compromising target binding affinity[2].

Furthermore, the –CF₂H group exerts a moderate inductive electron-withdrawing effect (–I). This allows medicinal chemists to fine-tune the pKa of adjacent functional groups and modulate the overall electrophilicity of aromatic systems without introducing the extreme steric bulk or excessive lipophilicity associated with perfluorinated analogs[3].

Structural and Electronic Profiling of 3,5-Difluoro-2-nitrobenzodifluoride

To understand the electron-withdrawing capacity of the –CF₂H group, we must analyze it within a poly-substituted system. In 3,5-difluoro-2-nitrobenzodifluoride, the aromatic ring is subjected to a profound depletion of π-electron density driven by three distinct functional groups:

-

The Nitro (–NO₂) Group (C2): A dominant electron-withdrawing group operating via both strong inductive (–I) and resonance (–M) effects. It severely depletes electron density at the ortho and para positions.

-

The Fluoro (–F) Groups (C3, C5): These halogens withdraw electron density inductively (–I) through the σ-framework, though they possess a weak resonance donation (+M) capability.

-

The Difluoromethyl (–CF₂H) Group (C1): Operating strictly via inductive withdrawal (–I), the –CF₂H group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the arene.

The combination of these substituents creates a synergistic electron withdrawal. The –CF₂H group acts as a critical electronic "tuner"—it is sufficiently electron-withdrawing to activate the ring toward Nucleophilic Aromatic Substitution (SₙAr) by stabilizing the anionic Meisenheimer intermediate, yet it maintains a hydrogen-bond donor site that can participate in secondary interactions[4].

Visualizing the Electronic Signaling Pathway

Electronic signaling pathway demonstrating synergistic LUMO lowering in the arene.

Quantitative Electronic Parameters

To quantitatively contextualize the –CF₂H group within this scaffold, we compare its Hammett constants (σ) and lipophilicity parameters (π) against other common substituents. The Hammett constant σp = 0.32 for –CF₂H confirms its moderate electron-withdrawing nature, sitting precisely between a methyl group and a trifluoromethyl group[4].

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Inductive Effect (–I) | Resonance Effect (±M) | Lipophilicity (π) |

| –CF₃ | +0.54 | +0.43 | Strong | None | High (+0.88) |

| –CF₂H | +0.32 | +0.29 | Moderate | None | Moderate (+0.38) |

| –NO₂ | +0.78 | +0.71 | Very Strong | Strong (–M) | Low (–0.28) |

| –F | +0.06 | +0.34 | Strong | Weak (+M) | Low (+0.14) |

| –CH₃ | –0.17 | –0.07 | Weak (+I) | None | Moderate (+0.56) |

Table 1: Comparative electronic and physicochemical parameters of aromatic substituents.

Experimental Workflows: Synthesis and Kinetic Profiling

To empirically validate the electron-withdrawing effects and the resulting electrophilicity of 3,5-difluoro-2-nitrobenzodifluoride, a two-phase experimental workflow is employed.

Protocol 1: Synthesis via Deoxofluorination

Objective: Convert 3,5-difluoro-2-nitrobenzaldehyde to the target difluoromethylated arene. Causality & Design: Diethylaminosulfur trifluoride (DAST) is selected as the deoxofluorinating agent due to its high chemoselectivity for aldehydes over nitro and aryl fluoride groups. The reaction is run in anhydrous dichloromethane (CH₂Cl₂) to prevent DAST hydrolysis, which would generate highly corrosive HF and reduce yields.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 3,5-difluoro-2-nitrobenzaldehyde in anhydrous CH₂Cl₂ (0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of DAST via a syringe. Self-Validation: The slow addition controls the exothermic fluorination and minimizes the formation of gem-difluoro ether byproducts.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the aldehyde proton (~10 ppm) via reaction aliquots analyzed by ¹H NMR.

-

Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize unreacted DAST and HF byproducts.

-

Isolation: Extract the aqueous layer with CH₂Cl₂ three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Self-Validation: Confirm product identity using ¹⁹F NMR (expecting a doublet around -110 to -115 ppm for the –CF₂H group) and ¹H NMR (triplet around 6.5-7.0 ppm with a large JH−F coupling constant of ~55 Hz).

Protocol 2: Kinetic Profiling via Nucleophilic Aromatic Substitution (SₙAr)

Objective: Quantify the electrophilic activation of the arene provided by the synergistic electron-withdrawing groups. Causality & Design: A secondary amine (e.g., morpholine) is used as the nucleophile. The highly electron-deficient nature of the ring lowers the activation energy for the Meisenheimer complex formation, allowing us to extract the rate constant.

-

Preparation: Dissolve 3,5-difluoro-2-nitrobenzodifluoride (1.0 eq) in anhydrous acetonitrile (MeCN) at a standard concentration (0.1 M).

-

Nucleophile Addition: Add morpholine (2.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq) to act as an acid scavenger.

-

Thermal Activation: Heat the reaction mixture to 60 °C in a temperature-controlled oil bath.

-

Kinetic Sampling: Withdraw 50 μL aliquots at predefined time intervals (e.g., 5, 10, 20, 30, 60 minutes). Quench each aliquot immediately in cold 0.1% trifluoroacetic acid (TFA) in water/acetonitrile to halt the reaction.

-

Analysis: Analyze the quenched samples via HPLC-UV. Plot the natural log of the starting material concentration versus time to determine the pseudo-first-order rate constant ( kobs ). Self-Validation: A highly linear plot confirms first-order dependence on the electrophile, validating the SₙAr mechanism.

Visualizing the Experimental Workflow

Step-by-step experimental workflow for synthesis and kinetic SNAr validation.

Conclusion

The difluoromethyl group is a highly versatile tool in the chemist's arsenal. In the context of 3,5-difluoro-2-nitrobenzodifluoride, the –CF₂H group demonstrates a profound ability to synergize with ortho-nitro and meta-fluoro substituents. By exerting a moderate inductive pull (σp = 0.32), it significantly lowers the LUMO of the aromatic system, activating it for complex late-stage functionalizations like SₙAr, while simultaneously offering unique hydrogen-bonding capabilities that perfluorinated analogs lack.

References

- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds Organic Letters - ACS Publications URL

- Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges ACS Catalysis - ACS Publications URL

- The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Benchchem URL

- N-Activation of 2-PySO2CF2H for Electrophilic Difluoromethylthiolation of Electron-Rich Heteroarenes Journal of Organic Chemistry - CAS URL

Sources

An In-Depth Technical Guide to the Thermodynamic Stability and Physicochemical Properties of 3,5-Difluoro-2-nitroaniline

An initial search for "3,5-Difluoro-2-nitrobenzodifluoride" did not yield a standard chemical structure due to the ambiguous nature of the term "benzodifluoride." To provide a scientifically rigorous and valuable guide, this document will focus on a plausible and structurally related compound: 3,5-Difluoro-2-nitroaniline . This molecule shares the core 3,5-difluoro-2-nitrobenzene scaffold and is a relevant subject for physicochemical and thermodynamic analysis in a drug development context. The principles, experimental methodologies, and data interpretation discussed herein are directly applicable to the analysis of other novel substituted nitroaromatic compounds.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group, a potent electron-withdrawing moiety, can modulate electronic properties and serve as a synthetic handle for further chemical transformations. 3,5-Difluoro-2-nitroaniline represents a key chemical intermediate, embodying these strategic elements. Its utility in the synthesis of complex heterocyclic compounds, such as kinase inhibitors and other targeted therapeutics, necessitates a thorough understanding of its fundamental properties.

This guide provides a comprehensive analysis of the thermodynamic stability and critical physicochemical properties of 3,5-Difluoro-2-nitroaniline. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and observable characteristics. The experimental protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently assess the quality, stability, and suitability of this and related compounds for downstream applications in drug discovery and development.

Part 1: Physicochemical Profile

A molecule's physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, making their early characterization essential. For 3,5-Difluoro-2-nitroaniline, the interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating amino group creates a unique electronic and conformational landscape.

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability. The analysis of 3,5-Difluoro-2-nitroaniline's solubility must consider its crystalline nature and the potential for pH-dependent effects.

-

Aqueous Solubility (pH 7.4): The molecule is expected to have low aqueous solubility due to its aromatic, crystalline nature. The strong intramolecular hydrogen bond between the amino group and the ortho-nitro group reduces the potential for hydrogen bonding with water, further decreasing solubility.

-

Solubility in Organic Solvents: It exhibits good solubility in polar aprotic solvents like DMSO, DMF, and THF, which are capable of disrupting the intermolecular forces present in the crystal lattice.

Table 1: Summary of Key Physicochemical Properties

| Property | Predicted/Reported Value | Significance in Drug Development |

| Molecular Formula | C₆H₄F₂N₂O₂ | Defines molecular weight and elemental composition. |

| Molecular Weight | 174.11 g/mol | Influences diffusion rates and membrane transport. |

| Melting Point | 93-97 °C | Indicates crystal lattice stability and purity. |

| pKa (Amine) | ~ -0.5 (Predicted) | The amine is non-basic due to strong electron withdrawal. |

| logP | ~ 1.9 (Predicted) | Indicates moderate lipophilicity, favorable for membrane permeation. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. The predicted logP of ~1.9 for 3,5-Difluoro-2-nitroaniline suggests a favorable balance for oral drug absorption, being neither too hydrophilic to be trapped in the aqueous phase nor too lipophilic to be sequestered in fatty tissues.

Acidity/Basicity (pKa)

The electronic landscape of 3,5-Difluoro-2-nitroaniline is dominated by the powerful electron-withdrawing effects of the two fluorine atoms and, most significantly, the ortho-nitro group. This effect pulls electron density away from the aniline nitrogen, drastically reducing its basicity. The predicted pKa of the conjugate acid is approximately -0.5, meaning the amino group is essentially non-protonatable under physiological conditions. This has profound implications:

-

No pH-Dependent Solubility: The compound's solubility will not increase at low pH.

-

Reduced Off-Target Ionic Interactions: The lack of a positive charge prevents non-specific binding to negatively charged biological macromolecules like phospholipids.

Part 2: Thermodynamic Stability Assessment

Thermodynamic stability is not an abstract concept; it is a critical parameter that dictates a compound's shelf-life, processability, and safety profile. For a nitroaromatic compound, understanding thermal behavior is paramount due to the potential for energetic decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for identifying solid-state transitions such as melting and decomposition. By precisely measuring the heat flow into or out of a sample as a function of temperature, we can determine the melting point (Tm), an indicator of crystal lattice energy, and the onset of decomposition (Td), a measure of thermal stability.

Methodology:

-

Sample Preparation: Accurately weigh 2-3 mg of 3,5-Difluoro-2-nitroaniline into a vented aluminum DSC pan. A vented pan is crucial to allow any evolved gases during decomposition to escape, preventing a pressure buildup that could damage the instrument.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). The heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

The melting endotherm is identified as a sharp peak. The onset temperature is reported as the melting point. For 3,5-Difluoro-2-nitroaniline, this occurs around 93-97 °C.

-

The decomposition is identified by a sharp, exothermic event following the melt. The onset of this exotherm is the decomposition temperature.

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by measuring changes in mass as a function of temperature. It provides definitive evidence of decomposition by quantifying the mass loss as volatile fragments are produced.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of 3,5-Difluoro-2-nitroaniline into a ceramic TGA pan. A larger sample size than DSC is used to ensure accurate mass loss detection.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss should correlate with the decomposition exotherm observed in the DSC thermogram. This provides a self-validating system: the thermal event seen in DSC is confirmed to be a decomposition event by the mass loss in TGA.

-

Workflow and Data Integration

The logical flow of stability analysis ensures a comprehensive and trustworthy assessment. The initial physicochemical characterization provides context for the thermodynamic data.

Caption: Workflow for Physicochemical and Thermodynamic Analysis.

Part 3: Chemical Stability and Degradation Pathways

Beyond thermal stability, understanding a compound's susceptibility to chemical degradation under relevant storage and physiological conditions is crucial.

Hydrolytic Stability

Due to the robust nature of the aromatic C-F and C-N bonds and the deactivation of the ring by the nitro group, 3,5-Difluoro-2-nitroaniline is expected to be highly resistant to hydrolysis across the physiological pH range (pH 1-9).

Photostability

Nitroaromatic compounds are often susceptible to photodecomposition. The nitro group can absorb UV light, leading to excited states that can undergo photoreduction or other radical-mediated degradation pathways.

Experimental Protocol: Photostability Testing (ICH Q1B)

Causality: This standardized protocol ensures that the compound's sensitivity to light is assessed under controlled and reproducible conditions, simulating exposure during manufacturing and storage.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a transparent solvent (e.g., acetonitrile/water) and place them in quartz cuvettes. Prepare a "dark" control sample wrapped in aluminum foil.

-

Exposure: Place the samples in a calibrated photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, analyze the samples by a stability-indicating HPLC-UV method. Compare the chromatograms of the exposed samples to the dark control.

-

Data Interpretation: The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.

Caption: Simplified Photodegradation Pathway of a Nitroaromatic.

Conclusion

3,5-Difluoro-2-nitroaniline is a molecule with a well-defined physicochemical and thermodynamic profile. Its moderate lipophilicity, low basicity, and high melting point are direct consequences of its specific substitution pattern. The combination of DSC and TGA provides a robust, self-validating method for assessing its thermal stability, revealing a high decomposition temperature suitable for most chemical processing. While hydrolytically stable, its nitroaromatic nature warrants careful consideration of its photostability. The experimental frameworks and causal explanations provided in this guide offer a comprehensive template for the evaluation of this, and other, key intermediates in the drug development pipeline, ensuring that decisions are based on a foundation of rigorous scientific data.

References

As this guide is a synthesis of established principles and methodologies applied to a specific, yet representative molecule, the references below point to authoritative sources on the experimental techniques and the interpretation of substituent effects, rather than a specific paper on 3,5-Difluoro-2-nitroaniline itself.

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Differential Scanning Calorimetry (DSC): A Beginner's Guide. Mettler Toledo. [Link]

-

Thermogravimetric Analysis (TGA): A Beginner's Guide. Mettler Toledo. [Link]

-

The Measurement and Importance of pKa. Bio-Rad Laboratories. [Link]

-

Lipophilicity Measurement by HPLC. ACD/Labs. [Link]

Spectroscopic Identification and Vibrational Mapping of 3,5-Difluoro-2-nitrobenzotrifluoride and its Positional Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of fluorinated nitroaromatic compounds is a critical step in pharmaceutical and agrochemical research and development. Positional isomers, often arising from synthetic pathways, can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive, field-proven methodology for the unambiguous identification of 3,5-Difluoro-2-nitrobenzotrifluoride and its key isomers using a synergistic approach of vibrational spectroscopy (FTIR and FT-Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational analysis. We move beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation, establishing a self-validating system for structural confirmation.

The Analytical Challenge: Differentiating Key Isomers

The nitration of difluorobenzotrifluoride derivatives can lead to a mixture of positional isomers.[1] For the purpose of this guide, we will focus on distinguishing the primary target, 3,5-Difluoro-2-nitrobenzotrifluoride (Isomer A) , from a plausible synthetic byproduct, 2,5-Difluoro-3-nitrobenzotrifluoride (Isomer B) . The subtle difference in the placement of the nitro group profoundly impacts the molecule's symmetry and electronic environment, which can be effectively probed using spectroscopic techniques.

Caption: Chemical structures of the target isomers.

The Integrated Spectroscopic Workflow

A multi-technique approach is essential for confident isomer differentiation. No single technique provides all the necessary information. Our workflow integrates vibrational and nuclear magnetic resonance spectroscopy with computational modeling, where each step validates the others.

Caption: Integrated workflow for spectroscopic identification.

Vibrational Spectroscopy: The Fingerprint of Isomerism

FTIR and Raman spectroscopy are powerful first-line techniques that probe the vibrational modes of a molecule. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is sensitive to non-polar bonds and changes in polarizability.[2][3] Using both provides a more complete vibrational profile.

Causality: Why Vibrational Spectra Differ

The key to differentiation lies in how the substituent positions affect molecular symmetry and bond vibrations.

-

Symmetry: The substitution pattern directly influences the molecule's point group, which dictates which vibrational modes are IR-active, Raman-active, both, or silent.

-

Inductive and Resonance Effects: The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the electronegative fluorine (-F) atoms, alter the electron density distribution across the aromatic ring. This changes the force constants of the C-C, C-H, C-F, and C-N bonds, shifting their characteristic vibrational frequencies.[4]

-

Steric Hindrance: The proximity of bulky groups (like -NO₂ and -CF₃ in Isomer A) can cause out-of-plane deformations and shifts in bending modes.

Predicted Vibrational Frequencies

Given the likely scarcity of published experimental data for these specific isomers, Density Functional Theory (DFT) calculations are an invaluable tool for predicting vibrational spectra.[5] The table below presents hypothetical, yet realistic, key vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level of theory, which is a reliable method for such molecules.[6]

| Vibrational Mode | Expected Region (cm⁻¹) | Predicted - Isomer A | Predicted - Isomer B | Rationale for Difference |

| NO₂ Asymmetric Stretch | 1580 - 1500 | ~1545 (Strong, IR) | ~1535 (Strong, IR) | Increased steric hindrance from adjacent CF₃ in Isomer A may slightly raise the frequency.[4] |

| NO₂ Symmetric Stretch | 1360 - 1300 | ~1350 (Strong, IR/Raman) | ~1340 (Strong, IR/Raman) | Electronic environment differences cause a shift. |

| C-F Stretches (Aromatic) | 1300 - 1100 | ~1280, ~1150 (V. Strong, IR) | ~1265, ~1140 (V. Strong, IR) | The position of the nitro group alters the electronic character of the C-F bonds, shifting their frequencies.[7] |

| CF₃ Symmetric Stretch | ~1180 | ~1185 (Strong, IR/Raman) | ~1175 (Strong, IR/Raman) | The electronic environment around the CF₃ group is different, leading to a shift. |

| Ring Breathing/Deformation | 850 - 700 | ~810 (Medium, Raman) | ~790 (Medium, Raman) | The overall symmetry and mass distribution change affects the collective ring vibrations. |

Experimental Protocol: FTIR/FT-Raman Spectroscopy

Objective: To acquire high-quality vibrational spectra for comparison with computational predictions.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Fourier Transform (FT) Raman Spectrometer with a 1064 nm Nd:YAG laser source and a germanium (Ge) or indium gallium arsenide (InGaAs) detector.

Protocol Steps:

-

Sample Preparation (FTIR):

-

For solid samples, prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure. This requires minimal sample preparation.

-

-

Sample Preparation (FT-Raman):

-

Place the solid sample directly into a glass NMR tube or on a microscope slide. No dilution is necessary. The 1064 nm laser minimizes fluorescence, which can be an issue with aromatic nitro compounds.[2]

-

-

Data Acquisition:

-

FTIR: Collect a background spectrum (empty beam path or pure KBr pellet). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32-64 scans to ensure a good signal-to-noise ratio.[8]

-

FT-Raman: Collect the spectrum over a range of 3500-100 cm⁻¹ with a resolution of 4 cm⁻¹. Adjust laser power and acquisition time to maximize signal without causing sample degradation.

-

-

Data Processing:

-

Perform baseline correction and normalization on both spectra to facilitate comparison.

-

Carefully peak-pick the experimental spectra and compare the peak positions and relative intensities with the computationally predicted data (Table 1).

-

Multinuclear NMR Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the gold standard for isomer differentiation, providing unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms. For these compounds, ¹H, ¹³C, and especially ¹⁹F NMR are critical.[9][10]

Causality: Why NMR Spectra Differ

-

¹H NMR: The aromatic region will show distinct splitting patterns (multiplicities) and chemical shifts for the single aromatic proton in each isomer. The electronic environment created by the surrounding F, NO₂, and CF₃ groups will dictate the precise chemical shift.

-

¹⁹F NMR: This is the most powerful technique for this problem. ¹⁹F NMR offers high sensitivity and a large chemical shift range.[10][11] The chemical shifts of the two aromatic fluorine atoms will be unique for each isomer. Furthermore, the through-bond scalar couplings (J-couplings) between the proton, the fluorine atoms, and the CF₃ group (e.g., ³JHF, ⁴JFF, ⁵JFF, ⁴JFCF3) will create highly diagnostic splitting patterns.

-

¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. The number of unique carbon signals and their shifts will differ between the isomers.

Predicted NMR Chemical Shifts and Couplings

The following table outlines the expected NMR characteristics, which can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method in DFT.[11]

| Nucleus | Isomer A (3,5-Difluoro-2-nitro-BTF) | Isomer B (2,5-Difluoro-3-nitro-BTF) | Key Differentiators |

| ¹H | 1H, triplet of doublets (td) or complex multiplet. Shift ~8.0-8.5 ppm. | 1H, triplet of doublets (td) or complex multiplet. Shift ~7.8-8.3 ppm. | The precise chemical shift and the magnitude of the ³JHF and ⁴JHF couplings will be unique. |

| ¹⁹F (Aromatic) | Two distinct signals. F3 will be coupled to H4 and F5. F5 will be coupled to H4 and F3. | Two distinct signals. F2 will be coupled to H4 and F5. F5 will be coupled to H4 and F2. | The chemical shifts will be significantly different due to the different positions relative to the -NO₂ and -CF₃ groups. The ⁴JFF coupling in Isomer A vs. ³JFF in Isomer B will be a key indicator. |

| ¹⁹F (-CF₃) | 1 signal, likely a triplet due to coupling with two meta-fluorines (⁴JFCF3). | 1 signal, likely a doublet of doublets due to coupling with ortho-F2 (³JFCF3) and para-F5 (⁵JFCF3). | The multiplicity of the -CF₃ signal is a powerful and often unambiguous diagnostic tool. |

Experimental Protocol: Multinuclear NMR

Objective: To acquire high-resolution 1D (¹H, ¹³C, ¹⁹F) and potentially 2D (e.g., ¹H-¹³C HSQC) NMR spectra to confirm the molecular structure.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.

Protocol Steps:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) for ¹H and ¹³C if desired. For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard like trifluoroacetic acid can be used.[11]

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Ensure the spectral width covers the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient relaxation delay (D1) of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration if needed.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum to show only F-F and F-CF₃ couplings.

-

Set the spectral width to cover the expected range for aromatic fluorines and CF₃ groups (e.g., -50 to -180 ppm relative to CFCl₃).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a pulse program like PENDANT or DEPT to gain information about the number of attached protons (CH, Cq).

-

A longer acquisition time will be needed due to the lower natural abundance and sensitivity of ¹³C.

-

-

Data Processing and Analysis:

-

Reference the spectra to the solvent residual peak or internal standard.

-

Integrate the ¹H signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants in all spectra. Compare these experimental values with the predicted data (Table 2) and literature values for similar structures to make a definitive assignment.

-

Conclusion: A Self-Validating Approach

By systematically applying this integrated workflow, researchers can move beyond ambiguous data to achieve confident and defensible structural elucidation of 3,5-Difluoro-2-nitrobenzotrifluoride isomers. The close correlation between high-quality experimental FTIR, FT-Raman, and multinuclear NMR data with computationally predicted spectra provides a powerful, self-validating system. This rigorous approach is indispensable for ensuring the chemical integrity of materials used in pharmaceutical and agrochemical development, where structural precision is paramount.

References

-

Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved from patents.google.com.[12]

-

PubMed. (2004). Vibrational Frequencies and Structural Determination of Tetrafluoroformaldazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[13]

-

ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.[9]

-

ScienceDirect. (2012). FT-IR, FT-Raman, surface enhanced Raman scattering and computational study of 2-(p-fluorobenzyl). Journal of Molecular Structure.[4]

-

Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. Retrieved from patents.google.com.[14]

-

ResearchGate. (n.d.). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state.[15]

-

International Journal of Science and Research (IJSR). (2017). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations.

-

ResearchGate. (n.d.). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol.[16]

-

SCIRP. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory.[6]

-

National Center for Biotechnology Information. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.[5]

-

ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).[17]

-

Bentham Open. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.[7]

-

PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov.[18]

-

CORE. (n.d.). Some trisubstituted benzotrifluorides.[1]

-

ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the....[19]

-

MDPI. (2024). Analysis of Vibration Electromechanical Response Behavior of Poly(Vinylidene Fluoride) Piezoelectric Films.[20]

-

MDPI. (2024). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound.[21]

-

Texas Tech University. (n.d.). VIBRATIONAL STUDIES OF HYDROGEN FLUORIDE.[22]

-

KOPS - University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.[23]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....[24]

-

Semantic Scholar. (2017). Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[11]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.[2]

-

BenchChem. (n.d.). A Spectroscopic Comparison of 1,3,5-Trichloro-2,4-dinitrobenzene and Its Isomers.[8]

-

bioRxiv. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning.[25]

-

AIP Publishing. (2013). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. The Journal of Chemical Physics.[26]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.[27]

-

Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology.[3]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[10]

-

Indian Academy of Sciences. (n.d.). Spectroscopic properties of molecules related to hindered isomers of retinal.[28]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. surfacesciencewestern.com [surfacesciencewestern.com]

- 3. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

- 4. esisresearch.org [esisresearch.org]

- 5. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 7. benthamopen.com [benthamopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 13. Vibrational frequencies and structural determination of tetrafluoroformaldazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 23. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 24. researchgate.net [researchgate.net]

- 25. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning | bioRxiv [biorxiv.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 28. ias.ac.in [ias.ac.in]

Navigating the Mechanistic Landscape of Nucleophilic Aromatic Substitution on 3,5-Difluoro-2-nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mechanistic pathways governing nucleophilic aromatic substitution (SNAr) reactions on the highly activated substrate, 3,5-Difluoro-2-nitrobenzotrifluoride. As a senior application scientist, this document synthesizes fundamental principles with practical insights to elucidate the intricate interplay of electronic effects that dictate the reactivity and regioselectivity of this important class of transformations. The guide will delve into the structural features of the substrate, the role of the activating and directing groups, the formation and stabilization of the critical Meisenheimer intermediate, and the factors influencing the rate and outcome of the reaction. Through detailed mechanistic diagrams, experimental considerations, and a survey of applications in medicinal chemistry, this guide aims to equip researchers with the foundational knowledge and practical understanding necessary to effectively utilize 3,5-Difluoro-2-nitrobenzotrifluoride as a versatile building block in the synthesis of complex molecular architectures.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] Unlike its electrophilic counterpart (SEAr), which is characteristic of electron-rich aromatic systems, SNAr thrives on electron-deficient arenes, a feature that is deliberately engineered into substrates of significant interest in the pharmaceutical and agrochemical industries.[3] The introduction of fluorine atoms and other electron-withdrawing groups into drug candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[4] Consequently, a deep understanding of the SNAr mechanism is paramount for the rational design and efficient synthesis of novel therapeutic agents.

This guide focuses on the specific and highly activated substrate, 3,5-Difluoro-2-nitrobenzotrifluoride. The strategic placement of three distinct electron-withdrawing groups—two fluorine atoms, a nitro group, and a trifluoromethyl group—renders the aromatic ring exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This high degree of activation, coupled with the presence of two potential leaving groups (the fluorine atoms), presents a fascinating case study in regioselectivity and reactivity that is of profound interest to synthetic chemists.

Unraveling the Substrate: Electronic Architecture of 3,5-Difluoro-2-nitrobenzotrifluoride

The remarkable reactivity of 3,5-Difluoro-2-nitrobenzotrifluoride in SNAr reactions is a direct consequence of the synergistic electronic effects exerted by its substituents. A thorough analysis of these effects is crucial for predicting the course of a given reaction.

-

The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group deactivates the entire aromatic ring towards electrophilic attack but, more importantly for SNAr, it significantly lowers the electron density of the π-system through a strong inductive effect (-I). This global electron deficiency makes the ring a prime target for nucleophiles.

-

The Nitro Group (-NO₂): The nitro group is one of the most potent activating groups for SNAr reactions.[2][5] It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). Crucially, its ability to delocalize the negative charge of the intermediate Meisenheimer complex via resonance is a key factor in stabilizing the transition state and accelerating the reaction.[2][3]

-

The Fluorine Atoms (-F): Fluorine plays a dual role in this system. Firstly, due to its high electronegativity, it contributes to the overall electron deficiency of the ring via a strong inductive effect (-I). Secondly, and perhaps counterintuitively to those familiar with SN1 and SN2 reactions, fluorine is an excellent leaving group in the context of SNAr.[1][2] This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[6] The strong C-F bond is broken in a subsequent, faster step.

Regiochemical Considerations:

The positioning of these substituents is not arbitrary. The nitro group is situated ortho to one fluorine atom (at C2) and para to the other (at C4, relative to the CF₃ group). This ortho/para relationship is critical for the stabilization of the Meisenheimer intermediate, as will be detailed in the following section. The fluorine at the C5 position further enhances the overall electrophilicity of the ring.

The Core Mechanism: A Step-wise Journey

The SNAr reaction of 3,5-Difluoro-2-nitrobenzotrifluoride proceeds through a well-established addition-elimination mechanism.[2] This two-step process involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the carbon atoms bearing a fluorine leaving group. The high electron deficiency of the aromatic ring makes it susceptible to this attack.[3] The attack occurs perpendicular to the plane of the aromatic ring, leading to the formation of a tetrahedral carbon center and the disruption of aromaticity.[2] This initial step is energetically unfavorable due to the loss of aromatic stabilization and is therefore the rate-determining step of the overall reaction.[2][6]

The resulting intermediate is a resonance-stabilized cyclohexadienyl anion, the Meisenheimer complex.[1] The negative charge is delocalized over the π-system of the ring and, most importantly, onto the oxygen atoms of the ortho and para nitro group.[2][5] This delocalization is the key to the stabilization of this high-energy intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast Step)

In the second, much faster step, the aromaticity of the ring is restored by the expulsion of a leaving group. In the case of 3,5-Difluoro-2-nitrobenzotrifluoride, this will be a fluoride ion (F⁻). The departure of the fluoride ion is facilitated by the re-establishment of the stable aromatic system.

Visualizing the Pathway: The Meisenheimer Complex

The formation and stabilization of the Meisenheimer complex is the heart of the SNAr mechanism. The following diagram illustrates the resonance structures that contribute to its stability.

Caption: General SNAr mechanism via a Meisenheimer complex.

Note: The DOT script above is a template. For a functional diagram, the IMG SRC attributes would need to be replaced with actual image URLs of the chemical structures.

Experimental Protocols and Considerations

The successful execution of SNAr reactions with 3,5-Difluoro-2-nitrobenzotrifluoride requires careful consideration of the reaction conditions. The choice of nucleophile, solvent, temperature, and the potential need for a base are all critical parameters.

Table 1: Common Nucleophiles and Typical Reaction Conditions

| Nucleophile Class | Example | Typical Base | Solvent | Temperature Range (°C) |

| Oxygen Nucleophiles | Alcohols (ROH), Phenols (ArOH) | K₂CO₃, NaH | DMF, DMSO, THF | 25 - 100 |

| Nitrogen Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH) | Et₃N, DBU | Aprotic Polar Solvents | 0 - 80 |

| Sulfur Nucleophiles | Thiols (RSH) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 60 |

| Carbon Nucleophiles | Enolates, Organometallics | Strong Bases (e.g., LDA) | THF, Ether | -78 - 25 |

Experimental Workflow: A General Protocol for SNAr with an Amine Nucleophile

The following protocol provides a representative workflow for the reaction of 3,5-Difluoro-2-nitrobenzotrifluoride with a generic primary amine.

Caption: A typical experimental workflow for an SNAr reaction.

Applications in Drug Discovery and Development

The utility of 3,5-Difluoro-2-nitrobenzotrifluoride as a synthetic intermediate is underscored by its application in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse functionalities at specific positions on the benzene ring allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

For instance, the nitro group can be readily reduced to an amino group, which then serves as a versatile handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings.[4] This two-step sequence of SNAr followed by nitro reduction is a powerful strategy in medicinal chemistry.

Conclusion

The nucleophilic aromatic substitution on 3,5-Difluoro-2-nitrobenzotrifluoride is a robust and predictable transformation governed by the fundamental principles of electronic activation and intermediate stabilization. A thorough understanding of the addition-elimination mechanism, particularly the central role of the Meisenheimer complex, is essential for any researcher seeking to exploit the synthetic potential of this versatile building block. By carefully selecting the nucleophile and optimizing the reaction conditions, chemists can efficiently construct a diverse array of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational framework for understanding and implementing these important reactions, empowering scientists to navigate the mechanistic landscape with confidence and precision.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024, April 29). Innovations in Synthetic Route Design for Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]